N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfamoyl group attached to a phenyl ring, which is further substituted with an acetamide group and a dimethoxy-methylpropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 2,3-dimethoxy-2-methylpropylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The compound targets the dihydropteroate synthase enzyme, which is crucial for the production of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, the compound disrupts the bacterial folic acid synthesis pathway, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides. The presence of the dimethoxy-methylpropyl group may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-11(17)16-12-5-7-13(8-6-12)22(18,19)15-9-14(2,21-4)10-20-3/h5-8,15H,9-10H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBCWLWQKGHUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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